molecular formula C27H26N4O6 B393235 N-({N'-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE

N-({N'-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE

Cat. No.: B393235
M. Wt: 502.5g/mol
InChI Key: QELZGYONTNFAFS-UHFFFAOYSA-N
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Description

N-({N'-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields

Preparation Methods

The synthesis of N-({N'-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps. One common synthetic route includes the condensation of 1-benzyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with hydrazine derivatives, followed by the reaction with 3,4,5-trimethoxybenzoyl chloride under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-({N'-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various biochemical pathways, leading to desired biological effects. For instance, it may induce apoptosis in cancer cells by affecting mitochondrial membrane potential and triggering cell cycle arrest .

Comparison with Similar Compounds

N-({N'-[(3E)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE is unique due to its specific structural features and functional groups. Similar compounds include:

Properties

Molecular Formula

C27H26N4O6

Molecular Weight

502.5g/mol

IUPAC Name

N-[2-[(1-benzyl-2-hydroxyindol-3-yl)diazenyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C27H26N4O6/c1-35-21-13-18(14-22(36-2)25(21)37-3)26(33)28-15-23(32)29-30-24-19-11-7-8-12-20(19)31(27(24)34)16-17-9-5-4-6-10-17/h4-14,34H,15-16H2,1-3H3,(H,28,33)

InChI Key

QELZGYONTNFAFS-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)O

Origin of Product

United States

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